1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
CAS No.: 1159826-17-1
Cat. No.: VC2918932
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159826-17-1 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(14,4)10(15)16/h5-9H2,1-4H3,(H,15,16) |
| Standard InChI Key | RYMSOTXUZCHXMO-UHFFFAOYSA-N |
| SMILES | CC1(CCCCCN1C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC1(CCCCCN1C(=O)OC(C)(C)C)C(=O)O |
Introduction
1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid is a chemical compound with the CAS number 1159826-17-1, although it is sometimes mistakenly associated with CAS 166170-15-6, which refers to a different compound, (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid . This compound is a protected amino acid derivative, specifically a Boc-protected azepane derivative, which is used in organic synthesis, particularly in peptide chemistry.
Synthesis and Applications
The synthesis of 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The compound is used as an intermediate in the synthesis of more complex molecules, such as peptides and other pharmaceutical compounds.
Safety and Handling
-
Hazard Statements: Generally, compounds of this nature may pose hazards such as skin and eye irritation.
-
Precautionary Statements: Handle with care, avoiding contact with skin and eyes. Wear protective clothing and gloves.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume